1-p-Menthene-8-thiol

Overview

Description

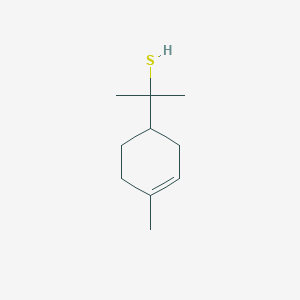

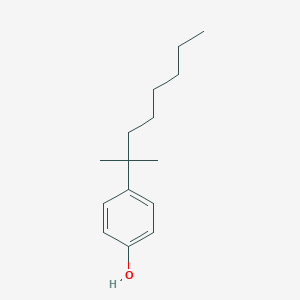

p-Menth-1-ene-8-thiol, also known as 8-mercapto-p-menth-1-ene or fema 3700, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menth-1-ene-8-thiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, p-menth-1-ene-8-thiol is primarily located in the membrane (predicted from logP) and cytoplasm. p-Menth-1-ene-8-thiol is an aromatic, grapefruit, and naphthyl tasting compound that can be found in citrus. This makes p-menth-1-ene-8-thiol a potential biomarker for the consumption of this food product.

Scientific Research Applications

Flavor Impact in Grapefruit Juice

1-p-Menthene-8-thiol is identified as a potent character-donating constituent of grapefruit juice, occurring at ppb-level or below. Its synthesis and the impact on the flavor of grapefruit juice have been extensively studied (Demole, Enggist, & Ohloff, 1982).

Stereoisomeric Flavor Compounds

Research has been conducted on the separation and sensory evaluation of this compound enantiomers using enantioselective gas chromatography-olfactometry. This study reveals the influence of different enantiomers on the natural odor of grapefruit (Lehmann, Dietrich, Hener, & Mosandl, 1995).

Structure-Odor Activity Studies

Investigations on the structure of this compound have shown that it contributes to the overall odor of grapefruit with an extremely low odor threshold. Modifications in its structure can lead to changes in odor threshold and quality, which has implications for food flavoring (Schoenauer & Schieberle, 2016).

Renewable Natural Resources for Flavoring

A study on chemoenzymatic access to thiol compounds, including 3-thio-p-menthene, shows its importance in flavor and fragrance chemistry, presenting various fruity notes (Dia et al., 2010).

Screening for Novel Mercaptans in Fruits and Wines

Research on screening mercaptans in fruits and wines, including this compound, has led to the identification of new mercapto terpenoids occurring naturally in these products (Schoenauer & Schieberle, 2019).

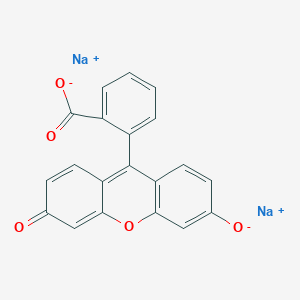

Thiol-Chromene Click Chemistry for Bioimaging

Studies on thiol-chromene click chemistry show its utility in detecting thiols like cysteine and its applications in bioimaging, demonstrating the versatility of thiol chemistry in biological contexts (Yang et al., 2013).

Thiol-Click Chemistry in Material Science

The field of thiol-click chemistry has been explored for its potential in material synthesis and applications, highlighting its versatility across various scientific domains (Hoyle, Lowe, & Bowman, 2010).

Safety and Hazards

Future Directions

The development of less-toxic organic nitriles has emerged as an attractive alternative . This could potentially impact the synthesis and use of compounds like 1-p-Menthene-8-thiol in the future. Additionally, the analytical evaluation of volatile thiols has been intensively performed in various foods and beverages, and many novel techniques related to derivatization, isolation, separation, and detection have been developed . This suggests that there is ongoing interest and potential for future research in this area.

Mechanism of Action

p-Menthene-8-thiol, also known as 1-p-Menthene-8-thiol, is a chemical compound with the formula C10H18S . It is a monoterpenoid that contains a thiol functional group . This compound is known for its potent aroma and is primarily responsible for the characteristic smell of grapefruit .

Target of Action

The primary targets of p-Menthene-8-thiol are the olfactory receptors in humans. These receptors are responsible for the sense of smell. The compound interacts with these receptors, leading to the perception of a grapefruit-like aroma .

Biochemical Pathways

The biochemical pathways affected by p-Menthene-8-thiol are primarily related to the perception of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical events leading to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as the smell of grapefruit .

Result of Action

The primary result of the action of p-Menthene-8-thiol is the perception of a grapefruit-like aroma. This is due to its interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the perception of smell .

Action Environment

The action of p-Menthene-8-thiol can be influenced by various environmental factors. For example, the presence of other volatile compounds can affect the perception of its aroma. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy .

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPCOAKGRYBBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052458 | |

| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with aroma and taste of grapefruit in dilute solution | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

37.00 °C. @ 0.10 mm Hg | |

| Record name | p-Menth-1-ene-8-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, soluble in fat | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.948 (20°) | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

71159-90-5 | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71159-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-Menthene-8-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071159905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanethiol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,4-trimethylcyclohex-3-ene-1-methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-P-MENTHENE-8-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AT54D0N8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Menth-1-ene-8-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

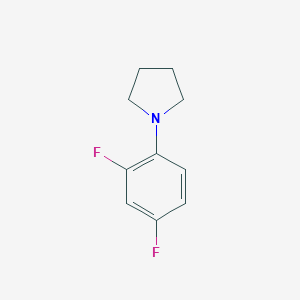

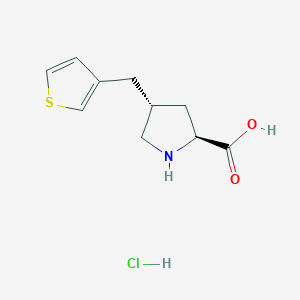

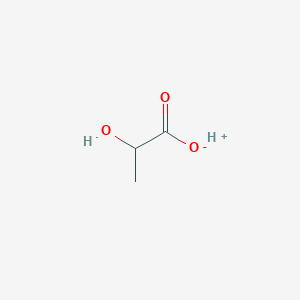

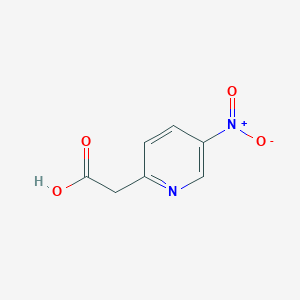

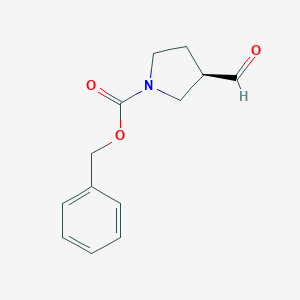

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is p-menthene-8-thiol and why is it important?

A1: p-Menthene-8-thiol is a naturally occurring sulfur-containing compound []. It is recognized as a key aroma compound in grapefruit juice, contributing significantly to its characteristic aroma profile [, , , ]. Despite its low concentration in grapefruit juice (parts per billion or below), it possesses an extremely low odor threshold, making it one of the most potent flavor compounds found in nature [].

Q2: What is the aroma profile of p-menthene-8-thiol?

A2: p-Menthene-8-thiol is described as having a powerful, characteristic grapefruit-like aroma []. While it significantly contributes to grapefruit's overall aroma, studies have shown that other odorants are also necessary to recreate the full complexity of grapefruit flavor [].

Q3: Can the concentration of p-menthene-8-thiol in grapefruit products be affected by processing methods?

A4: Yes, research suggests that the extraction and processing methods used for grapefruit can influence the concentration of p-menthene-8-thiol. For example, a study comparing pectolytic enzyme pretreatment with conventional skin-contact fermentation in muscadine wine found that the enzyme-treated wine contained significantly higher levels of p-menthene-8-thiol [].

Q4: Are there other fruits and products where p-menthene-8-thiol contributes to the aroma?

A5: While predominantly known for its presence in grapefruit, p-menthene-8-thiol has also been identified as a contributing odorant in Timur (Zanthoxylum armatum DC.) fruits []. This discovery highlights its potential presence in other fruits and plants as well.

Q5: Have there been attempts to synthesize similar compounds to p-menthene-8-thiol with modified structures?

A6: Yes, researchers have synthesized a series of p-menthane and 1-p-menthene derivatives, including mercapto-containing variations, to explore the impact of structural changes on odor thresholds and qualities []. These studies aim to better understand the structure-odor activity relationships of p-menthene-8-thiol and potentially discover new flavor compounds.

Q6: What analytical techniques are commonly used to study p-menthene-8-thiol?

A6: Several analytical techniques are employed in p-menthene-8-thiol research, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): For separation, identification, and quantification of p-menthene-8-thiol in complex mixtures [, , ].

- Gas Chromatography-Olfactometry (GC-O): Used to detect and characterize the aroma profile of p-menthene-8-thiol and other odor-active compounds in samples [, , , ].

- Aroma Extract Dilution Analysis (AEDA): A technique coupled with GC-O to determine the flavor dilution factors of odor-active compounds, helping to identify the most potent odorants in a mixture [, ].

- Stable Isotope Dilution Assays (SIDA): Allows for accurate quantification of p-menthene-8-thiol and other target compounds in complex matrices [].

- Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC × GC-TOF/MS): Offers enhanced separation and identification capabilities for complex samples containing a wide range of volatile compounds, including mercaptans [].

Q7: What are the enantiomers of p-menthene-8-thiol and do they differ in their aroma?

A8: The enantiomers of p-menthene-8-thiol are (R)-1-p-menthene-8-thiol and (S)-1-p-menthene-8-thiol [, ]. Research has shown that they exhibit different odor profiles. The (R)-enantiomer possesses the characteristic grapefruit-like odor, while the (S)-enantiomer has a weaker, less specific odor [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)